![molecular formula C8H19NO6 B10778247 (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol is a complex organic compound characterized by multiple chiral centers. This compound is notable for its intricate structure, which includes a hexane backbone with multiple hydroxyl groups and an amino group attached to a hydroxyethyl side chain. The stereochemistry of this molecule is defined by the specific configuration of its chiral centers, making it a subject of interest in stereochemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol typically involves multiple steps, starting from simpler organic molecules. One common approach is the stepwise addition of functional groups to a hexane backbone, followed by the introduction of chiral centers through stereoselective reactions. Key steps may include:
Formation of the Hexane Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Amino Group Addition: The amino group can be added through reductive amination, using reagents such as sodium cyanoborohydride.
Chiral Center Formation: Stereoselective synthesis methods, such as asymmetric hydrogenation or chiral auxiliaries, are employed to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove oxygen functionalities, using reagents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral molecules. It serves as a model compound for understanding the role of chirality in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structure can be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its chiral nature makes it useful for producing enantiomerically pure compounds.
作用机制
The mechanism of action of (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, it may act as an enzyme inhibitor by mimicking the transition state of a substrate, thereby blocking the enzyme’s active site. Alternatively, it could interact with receptors to modulate signal transduction pathways.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5R)-5-aminohexane-1,2,3,4,6-pentol: Similar structure but lacks the hydroxyethyl side chain.
(2R,3R,4S,5R)-5-hydroxyhexane-1,2,3,4,6-pentol: Similar structure but lacks the amino group.
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]pentane-1,2,3,4,6-pentol: Similar structure but has a pentane backbone instead of hexane.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol lies in its specific combination of functional groups and chiral centers. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H19NO6 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H19NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h4-15H,2-3H2,1H3/t4-,5+,6+,7-,8-/m0/s1 |
InChI 键 |
OUBSZQOZVSSBQR-SHGPDSBTSA-N |
手性 SMILES |
C[C@@H](N[C@H](CO)[C@@H]([C@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CC(NC(CO)C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5S)-2-amino-5-[1-[(2R,3R,4R,5S)-5-[[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-carbamoylpyridin-1-ium-4-yl]-5-hydroxy-4-oxopentanoic acid](/img/structure/B10778170.png)
![(2R,3R,4R,5S)-2-[(3S)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10778175.png)
![1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
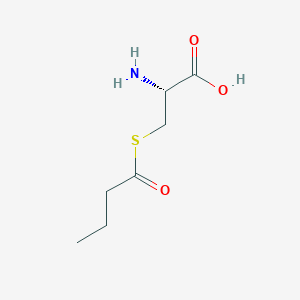
![3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonylmethylbenzene](/img/structure/B10778196.png)
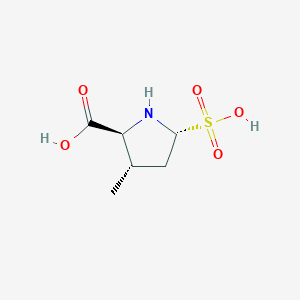
![copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid](/img/structure/B10778207.png)
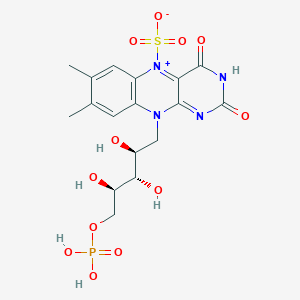
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)
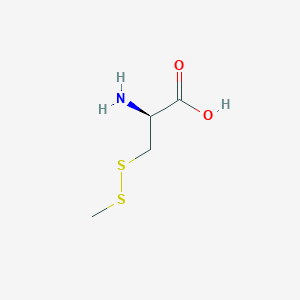
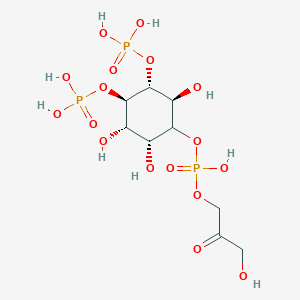
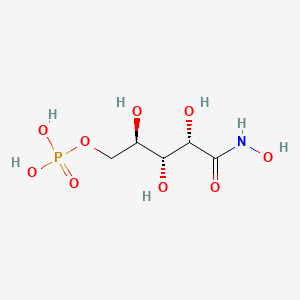
![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)

